molecular formula C15H14O B1497864 4-(2,5-Dimethylphenyl)benzaldehyde CAS No. 726136-66-9

4-(2,5-Dimethylphenyl)benzaldehyde

Cat. No.: B1497864
CAS No.: 726136-66-9
M. Wt: 210.27 g/mol
InChI Key: NMIVXJITGMAOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylphenyl)benzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core functionalized with a 2,5-dimethylphenyl group at the para position. This compound is primarily utilized in organic synthesis, particularly in the preparation of naphthol and quinoline derivatives, as demonstrated in its application in [3+3] aldol-SNAr-dehydration reactions to form nitro-substituted naphthoates and related structures . Its chemical structure combines the electron-withdrawing aldehyde group with electron-donating methyl substituents, influencing its reactivity and physicochemical properties.

Properties

CAS No.

726136-66-9

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)benzaldehyde

InChI

InChI=1S/C15H14O/c1-11-3-4-12(2)15(9-11)14-7-5-13(10-16)6-8-14/h3-10H,1-2H3

InChI Key

NMIVXJITGMAOBV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C=O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(2,5-Dimethylphenyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations that are essential in creating pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of heterocyclic compounds, which are prevalent in drug development.

Reactions and Derivatives
The compound can undergo several chemical reactions such as nucleophilic addition and condensation reactions. These reactions facilitate the formation of derivatives that have enhanced biological activities or improved physical properties. For example, derivatives of benzaldehyde are often explored for their potential as anti-cancer agents .

Medicinal Chemistry

Potential Drug Candidates
Research has indicated that 4-(2,5-Dimethylphenyl)benzaldehyde and its derivatives exhibit biological activity that may lead to the development of new therapeutic agents. Studies have shown that certain derivatives can act as inhibitors for specific enzymes or cellular pathways involved in diseases such as cancer .

Biological Activity Studies
In vitro studies have demonstrated the antiproliferative effects of compounds derived from 4-(2,5-Dimethylphenyl)benzaldehyde against various cancer cell lines. The structure-activity relationship (SAR) analyses help identify which modifications enhance efficacy and selectivity against target cells .

Industrial Applications

Use in Dyes and Fragrances
In the industrial sector, 4-(2,5-Dimethylphenyl)benzaldehyde is used in the production of dyes and fragrances. Its aromatic structure contributes to the stability and color properties of dyes used in textiles and other materials. Additionally, it is employed as a fragrance component in various consumer products.

Electroplating Additives
The compound has also been identified as an additive that can improve the performance of electroplating baths. This application takes advantage of its chemical properties to enhance adhesion and coating quality during metal plating processes .

Case Study: Anticancer Properties

A recent study explored the anticancer properties of various analogues derived from 4-(2,5-Dimethylphenyl)benzaldehyde. The results indicated that certain modifications significantly increased their potency against prostate cancer cell lines, demonstrating the potential for developing targeted therapies based on this compound .

Case Study: Synthesis Optimization

Research focused on optimizing synthetic routes for producing derivatives of 4-(2,5-Dimethylphenyl)benzaldehyde showed that varying reaction conditions (temperature, solvent choice) could lead to improved yields and purities. This optimization is critical for scaling up production for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Physicochemical Properties

  • Electron Effects : The methyl groups in 4-(2,5-Dimethylphenyl)benzaldehyde donate electrons, slightly deactivating the aldehyde group compared to stronger electron-withdrawing substituents (e.g., nitro or bromo). This results in moderate electrophilicity, making it suitable for controlled aldol condensations .
  • Solubility : Methyl substituents render the compound less polar than 4-hydroxybenzaldehyde or 2,5-dimethoxybenzaldehyde, reducing solubility in aqueous media but enhancing compatibility with organic solvents.
  • Thermal Stability : The bulky 2,5-dimethylphenyl group may improve thermal stability compared to smaller substituents (e.g., bromomethyl), as observed in its use under reflux conditions .

Preparation Methods

Formylation of 2,5-Dimethylbiphenyl Precursors

One common approach is the formylation of a suitable biphenyl precursor, such as 2,5-dimethylbenzaldehyde or 2,5-dimethylbiphenyl derivatives, using electrophilic aromatic substitution with formylating agents.

  • Reagents and Conditions :

    • Formylating agents: N,N-Dimethylformamide (DMF) combined with phosphorus oxychloride (POCl3)
    • Solvent: DMF or dichloromethane
    • Temperature: Reflux or controlled heating (e.g., 65–75°C)
    • Reaction time: 1–3 hours depending on scale and conditions
  • Mechanism : The Vilsmeier-Haack reaction is employed, where POCl3 reacts with DMF to form a reactive iminium intermediate that electrophilically attacks the aromatic ring to introduce the aldehyde group.

  • Purification : The crude product is purified by recrystallization or column chromatography to isolate the pure 4-(2,5-Dimethylphenyl)benzaldehyde.

This method is scalable and has been adapted for industrial production with modifications such as continuous flow reactors and catalyst optimization to improve yield and purity.

Bromination and Subsequent Functionalization

Another synthetic route involves the selective bromination of dimethoxy or dimethyl-substituted benzene derivatives followed by Grignard or other organometallic reactions to introduce the aldehyde functionality.

  • Example : Starting from 2,5-dimethoxybenzaldehyde derivatives, bromination is carried out using N-bromosuccinimide (NBS) in DMF at low temperature (around 10°C) to obtain 2,5-dimethoxy bromobenzene intermediates.

  • Subsequent Steps :

    • Grignard reaction or nucleophilic substitution to introduce formyl groups or other substituents.
    • Demethylation (if starting from methoxy groups) to yield hydroxy derivatives, which can be further transformed.
  • Advantages : This method allows for regioselective functionalization and can be adapted for derivatives with different substituents.

Synthesis via 2,5-Dimethylphenylacetyl Chloride Intermediate

A multi-step method involves preparing 2,5-dimethylphenylacetyl chloride as a key intermediate, which can be further transformed into the target aldehyde.

  • Steps :

    • Chloromethylation of p-xylene to introduce chloromethyl groups.
    • Cyanidation of the chloromethyl intermediate using sodium or potassium cyanide in alkaline conditions.
    • Hydrolysis of the nitrile to the corresponding acid.
    • Acyl chlorination of the acid using thionyl chloride to obtain 2,5-dimethylphenylacetyl chloride.
  • Final Transformation : The acyl chloride can be converted to the aldehyde via reduction or other functional group interconversions.

  • Yield and Purity : The overall yield of this four-step process exceeds 75%, with high purity of the final intermediate, making it suitable for further synthesis steps toward the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Yield/Purity
Formylation via Vilsmeier-Haack 2,5-Dimethylbiphenyl or 2,5-dimethylbenzaldehyde DMF, POCl3 Reflux, 65–75°C, 1–3 h Straightforward, scalable High yield, high purity after purification
Bromination + Grignard 2,5-Dimethoxybenzaldehyde derivatives NBS, DMF; Grignard reagents 10°C bromination; room temp for Grignard Regioselective functionalization Moderate to high yields, industrially applicable
Multi-step via Phenylacetyl Chloride p-Xylene Chloromethylation reagents, NaCN/KCN, SOCl2 Multi-step, 60–70°C for acyl chloride step High purity intermediate, >75% overall yield High yield of intermediate, suitable for further synthesis
Related formylation of substituted phenethyl sulfides 2,5-Dimethoxyphenethyl sulfide POCl3, DMF 70–80°C, 1 h reaction Demonstrates formylation versatility Good yields for related aldehydes

Research Findings and Industrial Relevance

  • The formylation of aromatic rings via Vilsmeier-Haack reaction remains the most direct and widely used method for synthesizing 4-(2,5-Dimethylphenyl)benzaldehyde, favored for its simplicity and adaptability to scale-up.

  • Bromination followed by Grignard reaction offers regioselectivity and functional group tolerance, useful for derivatives and analog synthesis.

  • The multi-step synthesis via phenylacetyl chloride provides a route from inexpensive raw materials like p-xylene, with good overall yield and purity, making it attractive for industrial applications.

  • Advanced purification techniques such as recrystallization and chromatography are essential to obtain high-purity products suitable for research and industrial use.

  • Patents and literature emphasize mild reaction conditions and environmentally safer reagents to enhance industrial viability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dimethylphenyl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, substituted benzaldehydes are often reacted with aryl halides in the presence of a palladium catalyst under reflux conditions (e.g., absolute ethanol with glacial acetic acid as an acid catalyst) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How can researchers characterize 4-(2,5-Dimethylphenyl)benzaldehyde using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can identify aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~9.8 ppm). Methyl groups in the 2,5-dimethylphenyl moiety appear as singlets (δ ~2.3 ppm) .
  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 300°C at 10°C/min) to confirm molecular ion peaks (e.g., m/z 224 for the parent ion) .
  • HPLC : A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate can assess purity (>95%) .

Q. What are the key solubility and stability considerations for handling 4-(2,5-Dimethylphenyl)benzaldehyde in laboratory settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in ethanol, DMSO, or dichloromethane. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 30 days when stored in amber vials. For long-term storage, keep at -20°C under nitrogen .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl groups increase steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Computational studies (DFT) show that electron-donating methyl groups lower the electrophilicity of the benzaldehyde carbonyl, requiring stronger bases (e.g., K2_2CO3_3) to activate the catalyst . Kinetic data from analogous reactions (e.g., 2,4-DMBA with NO3_3 radicals) reveal rate constants (k = 1.2 × 1012^{-12} cm3^3 molecule1^{-1} s1^{-1}) that correlate with substituent effects .

Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of 4-(2,5-Dimethylphenyl)benzaldehyde?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .
  • MD Simulations : Analyze solvation dynamics in ethanol using GROMACS, focusing on hydrogen bonding between the aldehyde group and solvent .
  • TD-DFT : Predict UV-Vis spectra (λmax ~280 nm) and compare with experimental data to validate models .

Q. How can crystallographic data resolve structural ambiguities in derivatives of 4-(2,5-Dimethylphenyl)benzaldehyde?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) can determine bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings (~45°). For example, analogous compounds like 4-(2,5-dihexyloxyphenyl)benzoic acid show disorder in alkyl chains, requiring refinement with SHELXL .

Q. What role does 4-(2,5-Dimethylphenyl)benzaldehyde play in designing photoactive materials or pharmaceuticals?

  • Methodological Answer : The compound’s extended π-system and electron-withdrawing aldehyde group make it a candidate for organic semiconductors. In drug discovery, it serves as a precursor for Schiff base ligands in metal complexes (e.g., Cu(II) complexes with antimicrobial activity). Biological assays (MIC tests) against E. coli show IC50_{50} values of ~25 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.